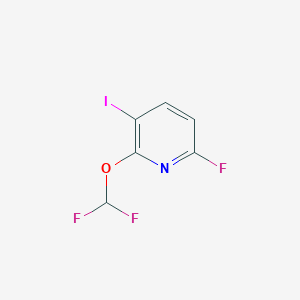
2-(Difluoromethoxy)-6-fluoro-3-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-6-fluoro-3-iodopyridine is a heterocyclic organic compound that features a pyridine ring substituted with difluoromethoxy, fluoro, and iodo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-6-fluoro-3-iodopyridine typically involves the introduction of the difluoromethoxy group, the fluoro group, and the iodo group onto the pyridine ring. One common method involves the difluoromethylation of a pyridine derivative using difluoromethylation reagents. This process can be achieved through various methods, including metal-based catalysis and radical chemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable methods to introduce the difluoromethoxy group. The use of advanced difluoromethylation reagents and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-6-fluoro-3-iodopyridine can undergo several types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Cross-Coupling Reactions: The iodo group can be involved in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Catalysts: Such as palladium or copper catalysts for cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while cross-coupling reactions can produce complex organic molecules with diverse functional groups .
Scientific Research Applications
2-(Difluoromethoxy)-6-fluoro-3-iodopyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of pharmaceuticals with improved properties.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-6-fluoro-3-iodopyridine involves its interaction with specific molecular targets and pathways. The difluoromethoxy and fluoro groups can influence the compound’s reactivity and binding affinity to target molecules, potentially affecting biological processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethoxylated pyridines and fluorinated heterocycles. These compounds share structural similarities but may differ in their specific substituents and chemical properties .
Uniqueness
2-(Difluoromethoxy)-6-fluoro-3-iodopyridine is unique due to the presence of both difluoromethoxy and fluoro groups on the pyridine ring, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H3F3INO |
|---|---|
Molecular Weight |
288.99 g/mol |
IUPAC Name |
2-(difluoromethoxy)-6-fluoro-3-iodopyridine |
InChI |
InChI=1S/C6H3F3INO/c7-4-2-1-3(10)5(11-4)12-6(8)9/h1-2,6H |
InChI Key |
KAJMYBQYIIHPGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1I)OC(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


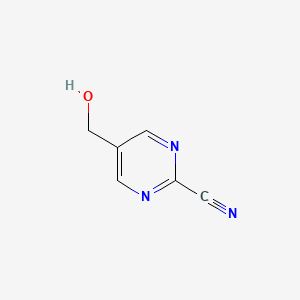
![2-(2-Chloro-6-fluorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B15055904.png)


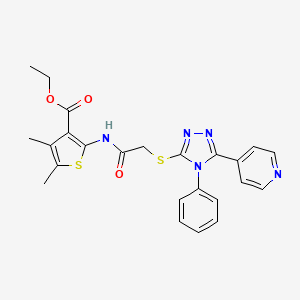
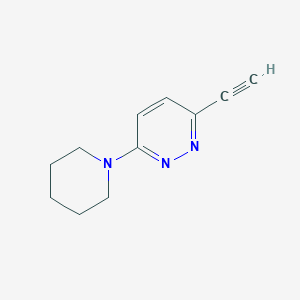
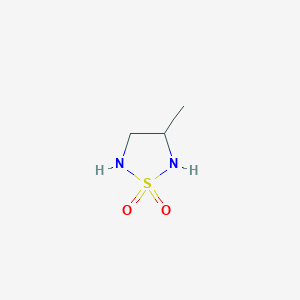
![2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B15055943.png)
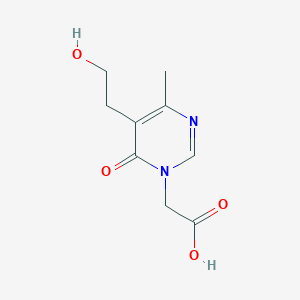
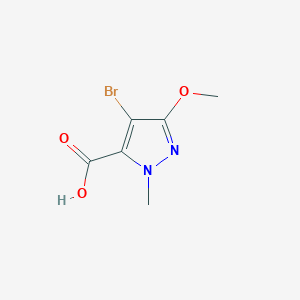
![2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B15055965.png)
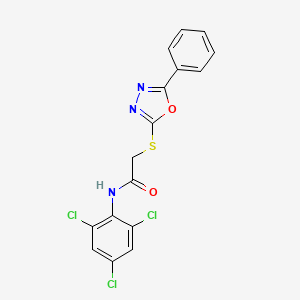
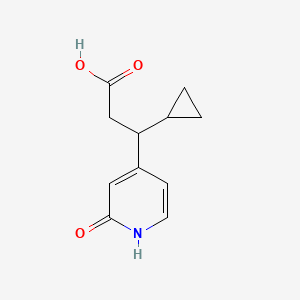
![1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B15055995.png)
